n-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide

Description

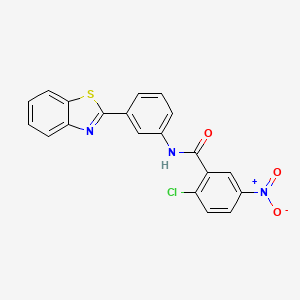

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (Compound ID: 8010-2236) is a benzamide derivative featuring a benzothiazole moiety attached to a phenyl ring at the meta position (Fig. 1). The core structure includes a 2-chloro-5-nitrobenzamide group, which is critical for its biochemical interactions. This compound has garnered interest in medicinal chemistry due to its structural similarity to known modulators of nuclear receptors (e.g., PPARγ) and ion channels (e.g., TRP family) .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O3S/c21-16-9-8-14(24(26)27)11-15(16)19(25)22-13-5-3-4-12(10-13)20-23-17-6-1-2-7-18(17)28-20/h1-11H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKSEYZGJZFTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with different nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.

Biology: Used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological pathways, making this compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Positional Isomers and Substitution Variants

- N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (ChemDiv ID: 0977-3209): This positional isomer substitutes the benzothiazole moiety at the para position of the phenyl ring.

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (Compound 5):

Replacing benzothiazole with benzimidazole introduces hydrogen-bonding capabilities via the NH group. This modification reduces hydrophobicity compared to benzothiazole-containing analogues, which may influence cellular uptake and metabolic stability .

Derivatives with Modified Benzamide Groups

SB1405 (N-(2-Benzylphenyl)-2-chloro-5-nitrobenzamide) :

This PPARγ phosphorylation inhibitor shares the 2-chloro-5-nitrobenzamide core but lacks the benzothiazole group. Instead, a hydrophobic benzyl substituent enhances binding to PPARγ’s alternate site, inhibiting Cdk5-mediated phosphorylation (IC₅₀: 0.2 μM) .GW9662 (2-Chloro-5-nitrobenzamide) :

A PPAR-α antagonist, GW9662 lacks the benzothiazole-phenyl moiety entirely. Its simpler structure limits multitarget effects but reduces specificity for complex pathways like TRP channel modulation .

Functional Comparisons

Physicochemical Properties

Solubility :

SB1451 (a piperazine-modified SB1405 derivative) demonstrates improved solubility (15 μM) compared to SB1405 (<5 μM), highlighting the impact of hydrophilic substituents. The target compound’s benzothiazole group likely confers intermediate solubility due to moderate hydrophobicity .Thermal Stability : Derivatives like N-(3-(6-cyclopentyloxy-4-trifluoromethyl-2-pyridyloxy)propyl)-2-chloro-5-nitrobenzamide exhibit melting points (m.p.) of 84–86°C, suggesting that bulky substituents enhance crystallinity. The target compound’s m.p. is unreported but predicted to be >100°C based on structural complexity .

Biological Activity

N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

- Benzothiazole moiety : Known for its role in biological interactions.

- Nitro group : Implicated in various biological activities, including potential reduction to reactive intermediates.

- Amide linkage : Plays a crucial role in the compound's interaction with biological targets.

Molecular Formula : CHClNOS

Molecular Weight : 409.85 g/mol

CAS Number : 313262-89-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways. For instance, it has shown effectiveness against breast cancer and leukemia cell lines.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.

- Reactive Intermediate Formation : Reduction of the nitro group may lead to reactive intermediates that interact with cellular macromolecules.

- Binding Affinity : The benzothiazole moiety allows for interaction with various biological targets, enhancing its therapeutic potential.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antibacterial effects of several benzothiazole derivatives, including this compound. The results indicated a strong correlation between structural features and antibacterial potency, suggesting that modifications to the benzothiazole ring could enhance activity further .

- Anticancer Research : In a study focusing on breast cancer cell lines, this compound was found to induce significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes including:

- Condensation Reactions : Formation of intermediates through reactions involving benzothiazole derivatives.

- Substitution Reactions : Chloro and nitro groups can participate in nucleophilic substitutions under appropriate conditions.

Q & A

Q. What synthetic routes are optimal for N-(3-benzothiazol-2-yl-phenyl)-2-chloro-5-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling a benzothiazole-containing aniline derivative with a substituted benzoyl chloride. Key steps include:

- Amide bond formation : React 3-benzothiazol-2-yl-aniline with 2-chloro-5-nitrobenzoyl chloride in anhydrous pyridine or dimethylformamide (DMF) under nitrogen .

- Temperature control : Maintain 20–25°C to minimize side reactions (e.g., hydrolysis of acyl chloride).

- Purification : Use recrystallization from methanol or ethanol-DMF mixtures to isolate the product with >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to confirm substitution patterns (e.g., nitro group at C5, benzothiazole linkage) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica gel plates (eluent: ethyl acetate/hexane, 3:7) .

Q. What initial biological screening approaches are recommended to assess bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or metabolic enzymes (e.g., PFOR) using fluorometric or colorimetric substrates .

- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological targets for this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model amide bond formation energetics and identify optimal solvents/catalysts .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., PFOR) using AutoDock Vina. Prioritize targets with binding energies < -7.0 kcal/mol .

- ADMET prediction : Employ tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier permeability .

Q. How to address contradictory bioactivity data across substituent analogs?

Methodological Answer:

- Systematic substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups at the nitro or chloro positions.

- Dose-response studies : Compare IC values in enzyme assays to identify structure-activity relationships (SAR) .

- Statistical analysis : Apply ANOVA to determine if bioactivity differences are significant (p < 0.05) across analogs .

Q. What strategies elucidate the mechanism of action for anticancer activity?

Methodological Answer:

- Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify cell death in cancer lines (e.g., MCF-7) .

- Western blotting : Measure caspase-3/9 activation and Bcl-2/Bax ratio changes .

- ROS detection : Employ DCFH-DA fluorescence to assess reactive oxygen species (ROS) induction .

Q. How to optimize purification post-synthesis for scale-up?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Optimize solvent polarity (e.g., ethanol:water 8:2) to enhance crystal yield .

- Centrifugal partition chromatography : For large-scale separation, employ biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.